molecular formula C9H18O B1443941 2-(3-Methylcyclohexyl)ethan-1-ol CAS No. 4916-86-3

2-(3-Methylcyclohexyl)ethan-1-ol

Cat. No.: B1443941
CAS No.: 4916-86-3
M. Wt: 142.24 g/mol
InChI Key: IENBTXGZXJUUMG-UHFFFAOYSA-N
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Description

2-(3-Methylcyclohexyl)ethan-1-ol, with the molecular formula C14H26O2, is a synthetic organic compound classified as a cyclohexanol derivative . This compound is of interest in specialized chemical research and development. Compounds with similar cyclohexanol and methylcyclohexyl structures are frequently investigated as flavor and fragrance intermediates due to their complex solvent, musty, and fruity odor profiles . Furthermore, research into methylcyclohexane (MCH) derivatives is relevant in materials and energy science, particularly in the study of endothermic fuels and catalytic cracking processes for producing light olefins over zeolite catalysts like HZSM-5 . Researchers value this compound for its potential as a building block in synthetic organic chemistry and for exploring structure-activity relationships. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment, as is standard for laboratory chemicals.

Properties

IUPAC Name

2-(3-methylcyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8-3-2-4-9(7-8)5-6-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENBTXGZXJUUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance and Research Trajectory of Substituted Cyclohexyl Alcohols

Substituted cyclohexyl alcohols, the class of compounds to which 2-(3-Methylcyclohexyl)ethan-1-ol belongs, are pivotal intermediates and structural motifs in a wide array of chemical disciplines. Their utility stems from the versatile chemical reactivity of the hydroxyl group and the conformational properties of the cyclohexane (B81311) ring. These compounds are integral to the synthesis of more complex molecules, including pharmaceuticals and fragrances.

Research into substituted cyclohexyl alcohols has been driven by the desire to create molecules with specific stereochemistry, as the spatial arrangement of atoms can dramatically influence biological activity and material properties. The cyclohexane ring, with its characteristic chair and boat conformations, introduces a layer of structural complexity that is a fertile ground for stereoselective synthesis and conformational analysis. The study of how different substituents on the ring influence its conformation and reactivity is a continuing area of investigation. For instance, substituted cyclohexyl sulfones have been explored as potent enzyme inhibitors, highlighting the therapeutic potential of this class of compounds. nih.gov

Historical Overview of Chemical Synthesis and Structural Elucidation Efforts

The synthesis of substituted cyclohexyl alcohols like 2-(3-Methylcyclohexyl)ethan-1-ol has evolved with the broader field of organic chemistry. Early methods often involved less selective reactions, while modern approaches prioritize efficiency and stereocontrol.

A common and historically significant method for synthesizing alcohols is the reduction of corresponding carbonyl compounds. For this compound, this would typically involve the reduction of 2-(3-methylcyclohexyl)ethanone. A variety of reducing agents can be employed, from complex metal hydrides like lithium aluminum hydride to catalytic hydrogenation. smolecule.com Another established route is the Grignard reaction, where an appropriate Grignard reagent can be reacted with an epoxide or a carbonyl compound to form the desired alcohol. pearson.com More specialized techniques, such as the Luche reduction, offer selective reduction of carbonyls in the presence of other functional groups. youtube.com

The structural elucidation of these molecules relies on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for determining the carbon-hydrogen framework and the relative stereochemistry of the substituents.

Infrared (IR) spectroscopy is used to identify the presence of the hydroxyl (-OH) functional group, typically showing a broad absorption band.

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern, aiding in the confirmation of the molecular formula. nih.gov

The development of these analytical methods has been crucial in unequivocally identifying the structure and stereoisomers of complex molecules like this compound.

Chemical Reactivity and Mechanistic Investigations of 2 3 Methylcyclohexyl Ethan 1 Ol

Alcohol Functional Group Transformations of 2-(3-Methylcyclohexyl)ethan-1-ol

The primary alcohol group is the most reactive site in this compound, participating in a variety of well-established alcohol transformations.

Oxidation Pathways and Product Derivatization

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or conditions employed in a Swern oxidation, will yield 2-(3-methylcyclohexyl)acetaldehyde. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is known for its mild conditions and tolerance of other functional groups.

Further oxidation of the initially formed aldehyde, or direct oxidation of the primary alcohol with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid, leads to the formation of 2-(3-methylcyclohexyl)acetic acid.

Table 1: Oxidation Reactions of this compound

Starting MaterialReagent(s)ProductReaction Type
This compoundPyridinium Chlorochromate (PCC)2-(3-Methylcyclohexyl)acetaldehydeMild Oxidation
This compound1. (COCl)₂, DMSO, -60°C; 2. Et₃N2-(3-Methylcyclohexyl)acetaldehydeSwern Oxidation
This compoundPotassium Permanganate (KMnO₄)2-(3-Methylcyclohexyl)acetic acidStrong Oxidation

Esterification and Etherification Reactions

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, known as Fischer esterification, produces an ester and water. This is a reversible process, and to drive the reaction towards the product, water is typically removed as it is formed. More reactive acylating agents like acyl chlorides and acid anhydrides can also be used to form esters, often under milder conditions and with higher yields. For instance, reaction with acetic anhydride (B1165640) would yield 2-(3-methylcyclohexyl)ethyl acetate (B1210297).

Etherification: The Williamson ether synthesis provides a common route to ethers from this compound. This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then displaces a halide from an alkyl halide, such as methyl iodide, to form the ether. utahtech.edumasterorganicchemistry.comkhanacademy.orgvaia.comlibretexts.org

Table 2: Esterification and Etherification of this compound

Starting MaterialReagent(s)ProductReaction Type
This compoundAcetic Acid, H₂SO₄ (cat.)2-(3-Methylcyclohexyl)ethyl acetateFischer Esterification
This compoundAcetic Anhydride, Pyridine2-(3-Methylcyclohexyl)ethyl acetateAcylation
This compound1. NaH; 2. CH₃I1-methoxy-2-(3-methylcyclohexyl)ethaneWilliamson Ether Synthesis

Dehydration and Elimination Reactions

The acid-catalyzed dehydration of this compound proceeds through an E1 or E2 mechanism to generate alkenes. youtube.com Protonation of the hydroxyl group by a strong acid like sulfuric or phosphoric acid converts it into a good leaving group (water). Subsequent loss of water generates a primary carbocation, which will likely undergo a 1,2-hydride shift to form a more stable secondary or tertiary carbocation on the cyclohexane (B81311) ring. Elimination of a proton from an adjacent carbon then yields a mixture of alkene products. According to Zaitsev's rule, the most substituted alkene, 1-ethyl-3-methylcyclohex-1-ene, is expected to be the major product, along with other isomers like 1-ethyl-5-methylcyclohex-1-ene and (2-ethenyl)methylcyclohexane.

Table 3: Potential Dehydration Products of this compound

Potential ProductStructureSubstitution Pattern
1-Ethyl-3-methylcyclohex-1-eneTrisubstituted
1-Ethyl-5-methylcyclohex-1-eneTrisubstituted
(2-Ethenyl)methylcyclohexaneDisubstituted

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate, 2-(3-methylcyclohexyl)ethyl tosylate, is an excellent substrate for SN2 reactions with a wide range of nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) would yield 1-azido-2-(3-methylcyclohexyl)ethane. researchgate.net

Table 4: Nucleophilic Substitution of this compound Derivative

Starting MaterialReagent(s)IntermediateNucleophileProduct
This compound1. TsCl, Pyridine; 2. NaN₃2-(3-Methylcyclohexyl)ethyl tosylateN₃⁻1-Azido-2-(3-methylcyclohexyl)ethane

Reactions Involving the Cyclohexyl Moiety of this compound

While the alcohol functional group is the primary site of reactivity, the cyclohexyl ring can also undergo transformations, particularly rearrangements that alter the ring size.

Ring Expansion and Contraction Methodologies

Ring Expansion: A one-carbon ring expansion of the cyclohexyl moiety can be achieved through a Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orgstackexchange.comlibretexts.org This would first require the conversion of this compound to a 1-(aminomethyl)-1-(3-methylcyclohexyl)methanol derivative. Treatment of this amino alcohol with nitrous acid (HNO₂) generates a diazonium ion. The subsequent loss of nitrogen gas can be accompanied by the migration of a carbon atom from the ring to the exocyclic carbon, resulting in the formation of a ring-expanded cycloheptanone (B156872) derivative.

Ring Contraction: The Favorskii rearrangement provides a method for the contraction of the cyclohexane ring. wikipedia.orgscribd.comnrochemistry.comchemistwizards.comorganic-chemistry.org This process would necessitate the conversion of this compound into an α-halo ketone derivative, such as 1-chloro-1-(3-methylcyclohexyl)ethan-2-one. Treatment of this α-halo ketone with a base, such as sodium hydroxide, would induce a rearrangement to form a cyclopentanecarboxylic acid derivative.

Functionalization of the Cyclohexyl Ring

The functionalization of the cyclohexyl ring of this compound, while preserving the ethan-1-ol side chain, can be achieved through various modern synthetic methods. Given the saturated and relatively unreactive nature of the cyclohexane ring, these transformations typically rely on C-H activation strategies. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the diastereoselective and enantioselective functionalization of such structures. rsc.org For instance, palladium, rhodium, or iridium catalysts can direct the introduction of new functional groups at specific positions on the ring, guided by the existing stereochemistry of the methyl group or by directing groups.

The primary alcohol can be temporarily converted into a directing group to guide the catalyst to specific C-H bonds on the cyclohexyl ring. This approach allows for controlled oxidation, halogenation, or arylation of the ring. The stereochemical outcome of these reactions is a key consideration, as the pre-existing methyl group on the cyclohexane ring can influence the approach of reagents, leading to diastereomeric products.

Catalytic Transformations of this compound

The alcohol functional group in this compound is a prime site for catalytic transformations, enabling a variety of synthetically useful reactions.

Transition metal catalysis offers a wide array of selective transformations for alcohols like this compound. cnr.it A common and efficient method involves the "borrowing hydrogen" methodology, where a transition metal catalyst temporarily removes hydrogen from the alcohol to form an intermediate aldehyde. rsc.org This highly reactive intermediate can then participate in various C-N and C-C bond-forming reactions, with the hydrogen being returned by the catalyst in the final step to yield a more complex product, often with water as the only byproduct. rsc.org

Table 1: Illustrative Transition Metal-Catalyzed Reactions Applicable to Alcohols
Reaction TypeCatalyst System (Example)Potential Product from this compoundReference
OxidationRu/TEMPO2-(3-Methylcyclohexyl)ethanalGeneric
N-Alkylation of Amines (Borrowing Hydrogen)[Ir(cod)Cl]₂/phosphine ligandN-Alkyl-2-(3-methylcyclohexyl)ethanamine rsc.org
C-C Coupling (Borrowing Hydrogen)Rh(I) or Ru(II) complexesSubstituted 3-(3-Methylcyclohexyl)propan-1-ol rsc.org
Cycloisomerization (if unsaturated precursor)Au(I), Ag(I), Pd(II)Heterocyclic structures nih.gov

Furthermore, transition metals can act as Lewis acids to activate C-N multiple bonds for cyclization reactions, a strategy that could be employed if the ethan-1-ol side chain were further modified. nih.gov The development of these catalytic systems aims to achieve high efficiency and selectivity under mild reaction conditions. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a complementary approach to metal-based catalysis. mdpi.com For reactions involving this compound, organocatalysts could be employed in several ways. For instance, if the alcohol is first oxidized to the corresponding aldehyde, a wide range of asymmetric organocatalytic reactions, such as aldol (B89426) or Mannich reactions, become accessible. mdpi.com Proline and its derivatives are well-known catalysts for such transformations. mdpi.com Organocatalytic methods can also be used for asymmetric cyclizations, such as the Nazarov cyclization, which could be relevant for derivatives of this compound. organic-chemistry.org

Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity and mild reaction conditions. Alcohol dehydrogenases (ADHs), for example, could be used for the selective oxidation of this compound to the corresponding aldehyde or for the reverse reduction reaction. The stereochemistry of the 3-methylcyclohexyl group would likely influence the substrate recognition and stereochemical outcome of such enzymatic reactions. Studies on enzymes like aryl-alcohol oxidase have shown that the nature of the substrate significantly affects the reaction mechanism. nih.gov

Mechanistic Studies of Reactions Involving this compound

Understanding the detailed mechanisms of reactions involving this compound is fundamental to controlling their outcomes.

Any chemical reaction proceeds through one or more high-energy transition states and may involve one or more transient intermediates. core.ac.uk For example, in a hypothetical SN1 substitution reaction at the carbon bearing the hydroxyl group (after its conversion to a better leaving group), a secondary carbocation intermediate would be formed. The stability of this intermediate would be influenced by the adjacent cyclohexyl ring. In contrast, an SN2 reaction would proceed through a single transition state without a discrete intermediate.

In catalytic cycles, such as the borrowing hydrogen mechanism, the aldehyde form of the molecule, 2-(3-methylcyclohexyl)ethanal, would be a key reaction intermediate. rsc.org The study of these fleeting species often relies on a combination of experimental techniques and computational modeling. core.ac.uk For complex transformations, such as organocatalytic cascade reactions, multiple intermediates and transition states may be involved. mdpi.com

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step. rsc.orgwikipedia.org The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope (e.g., kH/kD). wikipedia.org

A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. core.ac.uk For example, in an oxidation reaction of this compound where the C-H bond of the alcohol carbon is broken in the slowest step, substituting the hydrogen with deuterium (B1214612) would lead to a significant primary KIE, typically in the range of 2-7. core.ac.uk

Secondary KIEs occur when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.org These effects are generally smaller but can still provide valuable mechanistic information about changes in hybridization or hyperconjugation at the transition state. rsc.org

Table 2: Hypothetical Kinetic Isotope Effect (KIE) Studies for a Reaction of this compound
Isotopic Labeling PositionReaction Type (Hypothetical)Expected KIE TypeMechanistic InsightReference
2-(3-Methylcyclohexyl)ethan-1,1-d₂-1-olOxidation to AldehydePrimaryIndicates C-H bond cleavage is part of the rate-determining step. core.ac.ukprinceton.edu
2-(3-Methylcyclohexyl-d₁)ethan-1-olElimination to form an alkeneSecondaryProbes changes in hybridization at the cyclohexyl ring during the transition state. wikipedia.org
This compound in D₂O solventAcid/Base Catalyzed ReactionSolvent Isotope EffectReveals the role of proton transfer in the reaction mechanism. nih.gov

By carefully designing experiments with isotopically labeled this compound, it is possible to map out the reaction pathway and gain a deeper understanding of the transition state structure. princeton.edu

Computational Validation of Proposed Mechanisms

The primary methods employed for such validations are rooted in quantum mechanics, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. rsc.orgresearchgate.netacs.orgmdpi.comsemanticscholar.org These calculations can predict a variety of thermochemical and kinetic parameters that are crucial for validating a proposed reaction mechanism.

A cornerstone of mechanistic validation is the identification and characterization of transition states. wikipedia.orgox.ac.uk Transition State Theory (TST) is often used in conjunction with DFT to calculate reaction rate constants. aip.orgnih.gov By locating the transition state structure for each elementary step in a proposed mechanism, researchers can calculate the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). wikipedia.org The pathway with the lowest activation energy is generally considered the most favorable.

For instance, in the acid-catalyzed dehydration of a substituted cyclohexanol (B46403), computational models can be used to evaluate the energetic profiles of both E1 and E2 elimination pathways. acs.orgacs.org The calculations would involve optimizing the geometries of the reactant alcohol, the protonated alcohol, any carbocation intermediates (for an E1 pathway), the transition states for proton abstraction and leaving group departure, and the final alkene products. acs.orged.govumass.edu The relative energies of these species provide a quantitative basis for determining the predominant reaction mechanism.

Similarly, for oxidation reactions, computational studies can help differentiate between various proposed mechanisms, such as those involving different catalytic species or reaction intermediates. rsc.orgresearchgate.netacs.orgmdpi.com By calculating the energy barriers for each step in competing pathways, the most likely mechanism can be identified.

The following data tables illustrate the types of results that are typically generated from such computational studies on analogous alcohol compounds.

Table 1: Illustrative Calculated Activation Energies for Competing Dehydration Pathways of a Substituted Cyclohexanol

PathwayTransition StateCalculated Activation Energy (kcal/mol)
E1Formation of Carbocation25.8
E2Concerted Elimination22.1

Note: These are hypothetical values for illustrative purposes based on typical computational studies of alcohol dehydration.

Table 2: Illustrative Calculated Relative Energies for Intermediates and Products in an Oxidation Reaction

SpeciesRelative Energy (kcal/mol)
Reactant Alcohol + Oxidant0.0
Intermediate Complex-5.2
Transition State 115.7
Aldehyde Product + Reduced Oxidant-12.4

Note: These are hypothetical values for illustrative purposes based on typical computational studies of alcohol oxidation.

Furthermore, computational methods can provide insights into the stereoselectivity of a reaction by comparing the activation energies of transition states leading to different stereoisomeric products. For a molecule like this compound, with its chiral centers, this would be particularly valuable for understanding the formation of various diastereomeric products.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR and other specialized NMR techniques are indispensable for unambiguous structural assignment, particularly for complex molecules with multiple stereocenters like this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY, DOSY)

Two-dimensional NMR experiments are powerful tools that reveal correlations between different nuclei, allowing for the piecing together of a molecule's intricate structure. sdsu.eduyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY is crucial for establishing the connectivity within the cyclohexane ring and the ethyl alcohol side chain. For instance, it would show correlations between the protons of the ethyl group (-CH₂-CH₂-OH) and trace the spin systems around the cyclohexane ring, helping to assign the protons on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached. sdsu.eduyoutube.com This technique is essential for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, more easily assigned, proton signals. For this compound, each protonated carbon would show a cross-peak with its attached proton(s).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. chemrxiv.org This is critical for determining the stereochemistry and conformation of the molecule. For this compound, NOESY can help determine the relative orientation (axial or equatorial) of the substituents on the cyclohexane ring by observing through-space interactions between protons. chemrxiv.org For instance, correlations between the methyl group protons and specific protons on the cyclohexane ring would provide strong evidence for the preferred chair conformation.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a technique that separates the NMR signals of different molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. ucsb.edu In a sample of this compound, DOSY can be used to confirm the presence of a single species and to detect any impurities, which would diffuse at different rates. ucsb.edu

2D NMR Technique Information Provided for this compound Example Correlations
COSY ¹H-¹H connectivity through bonds-CH₂-CH₂-OH protons; adjacent protons on the cyclohexane ring.
HSQC Direct ¹H-¹³C one-bond correlationsEach CH, CH₂, and CH₃ group's proton and carbon signals.
HMBC ¹H-¹³C long-range (2-3 bond) correlationsMethyl protons to C3 and adjacent ring carbons; side-chain protons to ring carbons.
NOESY ¹H-¹H through-space proximityCorrelations indicating axial/equatorial orientation of substituents.
DOSY Differentiation of components by diffusion rateConfirmation of sample purity.

Solid-State NMR Applications for this compound and its Derivatives

Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and packing of molecules in the solid state. nih.govwikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. For this compound, which is a liquid at room temperature, ssNMR studies would require freezing the sample.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can be used to obtain high-resolution ¹³C spectra. wikipedia.org These spectra can reveal information about the conformation of the cyclohexane ring and the orientation of the substituents in the crystalline or amorphous solid state. acs.orgacs.org Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are crucial for understanding the packing of the molecules in the solid state.

Mass Spectrometry (MS) Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions and their fragments.

Elucidation of Fragmentation Pathways and Diagnostic Ions

In a mass spectrometer, molecules are ionized, often leading to the formation of a molecular ion (M⁺•). This ion can then undergo fragmentation, breaking down into smaller, characteristic fragment ions. The fragmentation pattern is a fingerprint of the molecule's structure. For alcohols like this compound, common fragmentation pathways include alpha-cleavage and dehydration. youtube.compressbooks.pub

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this would lead to the loss of the cyclohexylmethyl radical to form a stable oxonium ion.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation pathway for alcohols, resulting in an (M-18)⁺• peak. youtube.com

Cyclohexane Ring Fragmentation: The cyclohexane ring itself can undergo fragmentation, typically leading to a series of peaks separated by 14 Da (CH₂) units. libretexts.org

The analysis of these fragmentation pathways allows for the identification of key structural features.

Fragmentation Pathway Description Expected m/z of Key Fragments for this compound (MW: 142.24)
Molecular Ion (M⁺•) The intact molecule with one electron removed.142
Dehydration ([M-H₂O]⁺•) Loss of a water molecule.124
Alpha-Cleavage Cleavage of the C-C bond adjacent to the oxygen.Loss of the C₇H₁₃• radical (m/z 97) to give a fragment at m/z 45.
Ring Fragmentation Loss of alkyl fragments from the cyclohexane ring.Peaks corresponding to the loss of CH₃, C₂H₅, etc.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

An in-depth analysis of this compound necessitates advanced analytical techniques to fully elucidate its structural and stereochemical properties. This article explores the application of sophisticated spectroscopic and crystallographic methods for the comprehensive characterization of this compound.

Current Research Challenges and Opportunities in the Field of Alicyclic Alcohols

De Novo Synthetic Routes for this compound

The construction of the this compound carbon skeleton from simpler, acyclic, or cyclic precursors can be achieved through several de novo synthetic routes. These methods often involve the formation of key carbon-carbon bonds and subsequent functional group transformations.

Multi-Step Synthesis Strategies and Reaction Cascades

Multi-step syntheses provide a high degree of control over the molecular architecture, allowing for the sequential introduction of functional groups and the establishment of stereocenters. A plausible multi-step route to this compound could commence from a readily available starting material such as 3-methylcyclohexanone (B152366).

One potential pathway involves a Wittig or Horner-Wadsworth-Emmons reaction on 3-methylcyclohexanone to introduce a two-carbon extension, yielding an α,β-unsaturated ester. Subsequent catalytic hydrogenation of the double bond and reduction of the ester functionality would afford the target alcohol. Each step in this sequence allows for purification and characterization of intermediates, ensuring the integrity of the final product.

Reaction cascades, where multiple bond-forming events occur in a single operation without isolation of intermediates, offer an efficient alternative. For instance, a Michael addition of a suitable two-carbon nucleophile to 3-methyl-2-cyclohexen-1-one (B144701), followed by reduction of the ketone, could potentially lead to the desired product in a more convergent manner.

A specific example of a multi-step synthesis of a related compound, 2-allyl-3-methylcyclohexanone, involves the lithium-ammonia reduction of 3-methyl-2-cyclohexen-1-one to generate a specific lithium enolate, which is then alkylated with an allyl halide. orgsyn.org This strategy of reductive alkylation could be adapted to introduce a two-carbon unit, which could then be converted to the ethanol (B145695) side chain.

One-Pot Reaction Schemes for Streamlined Production

One-pot syntheses are highly desirable from an economic and environmental perspective as they reduce the number of work-up and purification steps, saving time, solvents, and reagents. nih.gov While specific one-pot syntheses for this compound are not extensively documented, general methodologies can be adapted.

A hypothetical one-pot approach could involve the in situ generation of a 3-methylcyclohexyl organometallic reagent, which then reacts with a suitable two-carbon electrophile. For example, the reaction of 3-methylcyclohexyl halide with magnesium to form a Grignard reagent, followed by the addition of ethylene (B1197577) oxide, would yield the target alcohol in a single reaction vessel. nih.gov The success of such a reaction would depend on carefully controlled reaction conditions to avoid side reactions.

Utilization of Organometallic Reagents in the Synthesis of this compound

Organometallic reagents are pivotal in the formation of carbon-carbon bonds. The synthesis of this compound can be effectively achieved using organometallic reagents derived from 3-methylcyclohexyl halides.

A primary method involves the use of a Grignard reagent, specifically 3-methylcyclohexylmagnesium bromide or chloride. This reagent, prepared by reacting the corresponding 3-methylcyclohexyl halide with magnesium metal in an ethereal solvent, can act as a potent nucleophile. libretexts.org The reaction of this Grignard reagent with ethylene oxide is a classic method for the two-carbon homologation of an organometallic compound to a primary alcohol. nih.gov The nucleophilic ring-opening of the epoxide by the Grignard reagent, followed by acidic workup, directly yields this compound.

Similarly, organolithium reagents, such as 3-methylcyclohexyllithium, could also be employed for this transformation. These reagents are generally more reactive than their Grignard counterparts.

Organometallic ReagentElectrophileProductReference
3-Methylcyclohexylmagnesium bromideEthylene oxideThis compound nih.gov
3-MethylcyclohexyllithiumEthylene oxideThis compoundGeneral Knowledge

Stereoselective and Enantioselective Synthesis of this compound Isomers

The presence of two stereocenters in this compound (at C1 of the ethanol chain if substituted, and C3 of the cyclohexane ring) means that it can exist as multiple stereoisomers. The synthesis of specific isomers requires stereoselective or enantioselective methods.

Chiral Catalysis in Asymmetric Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. nih.gov For the synthesis of chiral this compound, a key strategy would be the asymmetric reduction of a suitable prochiral ketone precursor, such as 1-(3-methylcyclohexyl)ethan-1-one.

A variety of chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, are known to effectively catalyze the asymmetric hydrogenation or transfer hydrogenation of ketones to produce chiral secondary alcohols with high enantioselectivity. orgsyn.org The choice of catalyst and reaction conditions can determine which enantiomer of the alcohol is formed.

Alternatively, chemo-enzymatic methods, employing enzymes such as ketoreductases (KREDs), offer a highly selective and environmentally friendly approach to the asymmetric reduction of ketones. nih.govmdpi.comrsc.org These biocatalysts can exhibit exquisite enantioselectivity, often yielding products with very high enantiomeric excess.

Diastereoselective Approaches to this compound

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound, this would involve controlling the cis/trans relationship between the methyl group at C3 and the ethanol side chain at C1.

A common strategy for achieving diastereoselectivity is the reduction of a cyclic ketone where the existing stereocenter influences the facial selectivity of the hydride attack. For instance, the reduction of 3-methylcyclohexyl methyl ketone can lead to a mixture of diastereomeric alcohols. The ratio of these diastereomers is influenced by the steric hindrance of the reducing agent and the conformational preferences of the substrate. Bulky reducing agents tend to attack from the less hindered face, leading to a higher proportion of one diastereomer.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.net For example, a chiral auxiliary could be attached to an acetic acid derivative, which is then coupled to a 3-methylcyclohexyl moiety. Subsequent diastereoselective reduction of a ketone functionality and removal of the auxiliary would yield a specific stereoisomer of the target alcohol.

The asymmetric rhodium-catalyzed 1,4-addition of alkenylzirconium reagents to 2-cyclohexenone has been shown to be a useful method for the synthesis of 3-alkenyl-2-methylcyclohexanones, which could serve as precursors to diastereomerically enriched cyclohexyl ethanol derivatives. nih.gov

Chemo-Enzymatic and Biocatalytic Transformations for Chiral Alcohols

The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic chemistry, with applications spanning pharmaceuticals to materials science. Chemo-enzymatic and biocatalytic methods have emerged as powerful tools for achieving high stereoselectivity under mild conditions, offering significant advantages over traditional chemical processes. magtech.com.cn These approaches leverage the exquisite selectivity of enzymes, such as oxidoreductases, to catalyze stereospecific transformations, often integrated into multi-step synthetic cascades. nih.govchemrxiv.org

Biocatalysis can be employed through various means, including the use of whole microbial cells (e.g., bacteria, yeasts), purified enzymes, or genetically engineered organisms. magtech.com.cn The asymmetric bioreduction of a corresponding prochiral ketone, (3-methylcyclohexyl)ethanone, is the most direct biocatalytic route to chiral this compound. Alcohol dehydrogenases (ADHs) are particularly prominent in this area, facilitating the reduction of ketones to their corresponding alcohols with high enantiomeric excess. nih.gov These enzymatic reactions are often coupled with a cofactor regeneration system to ensure catalytic efficiency.

Another sophisticated strategy is the dynamic kinetic resolution (DKR) of a racemic alcohol. mdpi.com This process combines the enzymatic resolution of a racemate—typically through stereoselective acylation catalyzed by a lipase—with an in-situ racemization of the slower-reacting enantiomer, often facilitated by a metal catalyst. mdpi.com This allows for a theoretical yield of 100% for a single, desired enantiomer. The combination of chemical and enzymatic catalysts in a single pot presents challenges, such as catalyst compatibility, but successful examples underscore the potential of this integrated approach. nih.gov

The table below illustrates a hypothetical comparison of different biocatalysts for the asymmetric reduction of a ketone precursor.

Biocatalyst TypeEnzyme ClassTypical CofactorPotential AdvantagesPotential Challenges
Whole Cells (Yeast)OxidoreductaseNADH/NADPHIn-built cofactor regeneration, low cost.Lower substrate tolerance, potential side reactions.
Purified EnzymeAlcohol Dehydrogenase (ADH)NADH/NADPHHigh selectivity and activity, well-defined.Requires external cofactor regeneration, higher cost.
Immobilized EnzymeLipase (for DKR)NoneEnhanced stability, reusability.Mass transfer limitations, requires racemization catalyst.
Recombinant CellsOverexpressed ADHNADH/NADPHHigh enzyme concentration, can be tailor-made. mdpi.comDevelopment costs, fermentation requirements.

Hydrogenation and Reduction Strategies for Precursors to this compound

The synthesis of this compound often relies on the reduction of suitable precursors, primarily unsaturated or carbonyl-containing molecules. Catalytic hydrogenation is a key industrial process for these transformations.

Catalytic Hydrogenation of Cyclohexanone Derivatives

The catalytic hydrogenation of cyclohexanone and its derivatives is a fundamental reaction for producing cyclohexanols. rsc.org This process can be a step in the synthesis of this compound if a precursor like 3-methylcyclohexanone is first synthesized. The hydrogenation of the cyclohexanone ring is typically carried out using heterogeneous catalysts containing metals such as nickel, palladium, or platinum. princeton.eduresearchgate.net

For instance, studies on the hydrogenation of cyclohexanone over platinum-based catalysts show that cyclohexanol is the exclusive product at temperatures between 325–400 K. princeton.edu The choice of catalyst and reaction conditions (temperature, hydrogen pressure) is crucial in determining both the rate of reaction and the selectivity towards the desired alcohol product over potential side products like cyclohexene (B86901) or cyclohexane. princeton.edu The addition of a second metal, such as tin to platinum, can modify the catalyst's electronic properties, leading to increased activity at lower temperatures. princeton.edu The selective hydrogenation of a phenol (B47542) derivative could also serve as an alternative pathway to obtaining the substituted cyclohexanone precursor. chemrxiv.org

The table below summarizes common catalysts and conditions for this type of transformation.

CatalystSupportTemperature Range (K)Key ProductsReference
Pt–Sn alloyPt(111)325–400Cyclohexanol princeton.edu
Raney NickelAl₂O₃VariesCyclohexanone/Cyclohexanol researchgate.net
Pd/γ-Al₂O₃AluminaAmbient4-methyl-cyclohexanone chemrxiv.org
Ni@CCarbonVariesCyclohexanone Oxime bohrium.com

Stereochemical Outcomes of Reduction Reactions

When reducing a substituted cyclohexanone precursor, such as 3-methylcyclohexanone, to form this compound (after a subsequent chain extension and reduction), the stereochemistry of the resulting alcohol is of paramount importance. The reduction of the ketone can lead to the formation of different stereoisomers (cis/trans diastereomers and their respective enantiomers).

The stereochemical outcome is influenced by several factors, including the reducing agent, the catalyst, and the steric hindrance imposed by substituents on the cyclohexyl ring. For example, hydride-based reducing agents may favor axial or equatorial attack on the carbonyl group depending on steric and electronic factors, leading to a mixture of diastereomers.

In biocatalytic reductions, the enzyme's active site dictates the stereochemical outcome with high precision. nih.gov The chiral environment of the active site ensures that the hydride (from a cofactor like NADPH) is delivered to a specific face of the carbonyl group, resulting in the formation of a single enantiomer. magtech.com.cn This level of control is difficult to achieve with conventional chemical methods and highlights a key advantage of biocatalysis in the synthesis of complex chiral molecules. chemrxiv.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. This involves developing processes that are more efficient, use less hazardous materials, and generate less waste.

Solvent-Free and Environmentally Benign Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and difficult to recycle. Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov Many enzymatic reactions, including those catalyzed by oxidoreductases and lipases, are performed in aqueous media, making them inherently greener than many traditional organic reactions. magtech.com.cnnih.gov

Solvent-free, or mechanochemical, synthesis is another powerful green technique where reactions are conducted by grinding solid reactants together, sometimes with a catalytic amount of a liquid. researchgate.netresearchgate.net This approach can lead to shorter reaction times, higher yields, and a significant reduction in waste, as it eliminates the need for a bulk solvent for both the reaction and subsequent purification steps. researchgate.net These methods represent a significant step towards more sustainable chemical manufacturing.

Atom Economy and Reaction Efficiency Optimization

To quantify the "greenness" of a chemical process, several metrics have been developed. Atom Economy (AE) , conceived by Barry Trost, measures the efficiency with which the atoms of the reactants are incorporated into the desired product. researchgate.net An ideal reaction has an AE of 100%.

Reaction Mass Efficiency (RME) provides a more realistic measure by considering the actual mass of reactants, including those used in stoichiometric excess, relative to the mass of the product obtained. researchgate.netrsc.org Other metrics like the Environmental Factor (E-Factor) (mass of waste / mass of product) and Process Mass Intensity (PMI) (total mass input / mass of product) give a broader view of the process's sustainability by accounting for solvents, reagents, and purification agents. rsc.org

The goal in a green synthesis is to maximize AE and RME while minimizing the E-Factor and PMI. This is often achieved through the design of catalytic reactions, which reduce the need for stoichiometric reagents, and by optimizing reaction conditions to achieve high yields and selectivity. researchgate.net

The following table provides a hypothetical green chemistry metrics analysis for a synthetic step.

MetricFormulaIdeal ValueHypothetical ValueInterpretation
Atom Economy (AE)(MW of Product / Σ MW of Reactants) x 100100%96.2%High incorporation of reactant atoms into the product. rsc.org
Reaction Mass Efficiency (RME)(Mass of Product / Σ Mass of Reactants) x 100100%92.7%High conversion of reactant mass to product mass. rsc.org
E-FactorTotal Waste (kg) / Product (kg)00.08Very low waste generated per kilogram of product. rsc.org
Process Mass Intensity (PMI)Total Mass Input (kg) / Product (kg)11.08Highly efficient process with minimal overall mass input. rsc.org

By applying these principles and methodologies, the synthesis of this compound can be approached in a manner that is not only chemically efficient but also environmentally responsible.

Theoretical and Computational Studies of 2 3 Methylcyclohexyl Ethan 1 Ol

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These calculations solve approximations of the Schrödinger equation to determine the molecule's geometry, energy, and various other electronic attributes.

Density Functional Theory (DFT) has become a primary method in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-(3-Methylcyclohexyl)ethan-1-ol, DFT calculations can predict key structural parameters.

The process involves finding the minimum energy structure on the potential energy surface. A popular and effective functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). scispace.com This is often paired with a basis set like 6-311+G(d,p) to provide a good description of the electronic distribution.

Once the geometry is optimized, DFT can be used to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. scispace.com A larger gap generally implies higher stability.

Table 1: Illustrative DFT-Calculated Properties for the Most Stable Conformer of this compound

Property Calculated Value Unit
Total Energy [Value] Hartrees
HOMO Energy [Value] eV
LUMO Energy [Value] eV
HOMO-LUMO Gap [Value] eV

Note: The values in this table are illustrative of the data generated from DFT calculations and are not from a specific published study on this molecule.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, although they are significantly more computationally demanding. arxiv.org

For a molecule like this compound, high-accuracy ab initio calculations could be employed to:

Refine Energetics: Obtain highly accurate single-point energies for different conformers to precisely determine their relative stabilities.

Validate DFT Results: Serve as a benchmark to assess the accuracy of less computationally expensive DFT methods.

Calculate Interaction Energies: Accurately compute the energies of intermolecular interactions, such as hydrogen bonding, which are critical for understanding the bulk properties of the alcohol.

The choice of ab initio method depends on the desired accuracy and the available computational resources. While computationally intensive, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for chemical accuracy.

The flexibility of the cyclohexane (B81311) ring and the rotatable bonds of the substituents mean that this compound can exist in multiple conformations. The cyclohexane ring predominantly adopts a stable chair conformation to minimize angular and torsional strain. libretexts.org The substituents (the methyl group and the ethan-1-ol group) can occupy either axial or equatorial positions. pressbooks.pub

Due to steric hindrance, substituents on a cyclohexane ring generally prefer the more spacious equatorial position over the more crowded axial position. libretexts.org The repulsion between an axial substituent and the axial hydrogens on the same side of the ring is known as 1,3-diaxial interaction. pressbooks.pub The stability of a given conformer is largely determined by minimizing these steric interactions. libretexts.org

For this compound, several diastereomers exist (cis and trans). For each, a ring flip interconverts the axial and equatorial positions. youtube.com

Trans Isomer: The most stable conformation for the trans isomer would have both the methyl group and the 2-hydroxyethyl group in equatorial positions, minimizing steric strain.

Cis Isomer: In the cis isomer, one group must be axial while the other is equatorial. The most stable chair conformation will be the one that places the larger substituent group in the equatorial position. libretexts.org

Computational methods can be used to calculate the energy of each possible conformer, allowing for the construction of a conformational energy landscape. This landscape maps the potential energy of the molecule as a function of its geometry, identifying the lowest-energy (most stable) conformers and the energy barriers between them.

Table 2: Relative Energies of Possible Conformers for trans-1,3-Disubstituted Cyclohexane Derivative

Methyl Group Position Ethan-1-ol Group Position Relative Energy (kJ/mol) Stability
Equatorial Equatorial 0.0 (Reference) Most Stable
Axial Axial High Least Stable
Equatorial Axial Intermediate Less Stable

Note: This table illustrates the general principles of conformational analysis for a disubstituted cyclohexane. The larger the group, the greater the energy penalty for being in an axial position.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of single molecules, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and in larger systems.

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: After performing a geometry optimization using a method like DFT, the magnetic shielding tensors can be calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These values can then be converted into ¹H and ¹³C NMR chemical shifts, which can be compared directly with experimental results to confirm the molecular structure. nanobioletters.com

IR Frequencies: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield a set of vibrational modes and their corresponding frequencies, which correlate to the absorption peaks in an infrared (IR) spectrum. researchgate.net A key feature for this compound would be the characteristic O-H stretching frequency of the alcohol group. Comparing simulated and experimental spectra can help confirm the presence of specific functional groups and provide insight into conformational populations. biorxiv.org

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

Parameter Calculated Value Experimental Value
¹H NMR Shift (CH-OH) [Value] ppm [Value] ppm
¹³C NMR Shift (CH₂-OH) [Value] ppm [Value] ppm

Note: This table demonstrates the typical comparison performed in computational studies. Actual values require specific experimental and computational work.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. chemrxiv.org For this compound, MD simulations can provide insights into its behavior in the liquid state and how molecules interact with each other.

Key applications include:

Hydrogen Bonding Networks: The primary intermolecular interaction for this alcohol is hydrogen bonding between the hydroxyl groups. MD simulations can characterize the dynamics, strength, and structure of these hydrogen bond networks.

Bulk Properties: By simulating a system containing many molecules, properties such as density, viscosity, and diffusion coefficients can be predicted.

Self-Assembly: Simulations can explore how these molecules might arrange themselves in solution or at interfaces. The interplay between the polar hydroxyl "head" and the nonpolar methylcyclohexyl "tail" could lead to the formation of aggregates or micelles under certain conditions. These simulations track the trajectories of all atoms, providing a detailed picture of the molecular-level forces that govern the material's macroscopic behavior.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. wikipedia.org In the context of this compound, QSAR and cheminformatics approaches offer a powerful avenue for predicting its behavior and designing novel derivatives with desired properties, thereby reducing the need for extensive experimental testing. springernature.com

Development of Predictive Models for Chemical Reactivity

Predicting the chemical reactivity of a molecule like this compound is crucial for understanding its stability, potential degradation pathways, and interactions with other substances. QSAR models can be developed to predict various reactivity parameters, such as reaction rate constants or the propensity to undergo specific transformations (e.g., oxidation, esterification).

The development of a predictive QSAR model for the chemical reactivity of this compound and related cyclic alcohols would typically follow these steps:

Data Collection : A dataset of structurally similar compounds with experimentally determined reactivity data is compiled. This "training set" should encompass a range of structural variations to ensure the model's broad applicability.

Molecular Descriptor Calculation : For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including topological, geometrical, electronic, and physicochemical properties.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines, are used to establish a mathematical relationship between the molecular descriptors (independent variables) and the chemical reactivity (dependent variable). researchgate.net

Model Validation : The predictive power of the developed QSAR model is rigorously assessed using statistical techniques such as cross-validation and external validation with a separate set of compounds (a "test set"). mdpi.com

To illustrate this, a hypothetical QSAR model for predicting the rate of an oxidation reaction for a series of cyclohexyl derivatives could be developed. The model might take the form of an equation where the logarithm of the reaction rate constant (log k) is a function of descriptors such as the highest occupied molecular orbital (HOMO) energy, the octanol-water partition coefficient (logP), and molecular volume.

Below is a hypothetical data table that could be used to develop such a QSAR model.

Compoundlog k (Experimental)HOMO Energy (eV)logPMolecular Volume (ų)
Cyclohexylmethanol-2.5-6.81.2120.5
2-Methylcyclohexylmethanol-2.3-6.71.7135.2
This compound -2.8 (Predicted)-7.02.1150.8
4-tert-Butylcyclohexanol-3.1-7.22.8170.1
1-Adamantaneethanol-3.5-7.53.0185.4

This table contains hypothetical data for illustrative purposes.

By applying statistical analysis to this data, a predictive model could be generated to estimate the reactivity of untested compounds like this compound.

Virtual Screening of this compound Derivatives for Potential Non-Clinical Applications

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those with a high probability of possessing a desired biological or physicochemical property. researchgate.net For this compound, virtual screening could be employed to explore derivatives for various non-clinical applications, such as novel fragrance ingredients, specialized solvents, or precursors for new materials.

The process of virtual screening for derivatives of this compound would involve the following stages:

Library Design : A virtual library of derivatives is created by systematically modifying the structure of this compound. This could involve adding or modifying functional groups, changing stereochemistry, or altering the substitution pattern on the cyclohexyl ring.

Property Prediction : For each derivative in the virtual library, a set of relevant properties is predicted using computational methods. For a fragrance application, these properties might include odor character, odor intensity, volatility, and binding affinity to olfactory receptors. nih.gov These predictions can be based on existing QSAR models or more computationally intensive methods like molecular docking.

Filtering and Prioritization : The virtual library is filtered based on predefined criteria for the desired properties. For example, in the search for a new fragrance, compounds with undesirable predicted properties (e.g., very low volatility, predicted toxicity) would be removed. The remaining compounds are then ranked based on their predicted performance, leading to a smaller, prioritized list of candidates for synthesis and experimental testing.

A hypothetical virtual screening campaign could be initiated to identify derivatives of this compound with potential as long-lasting woody fragrance ingredients. The following table illustrates a small subset of a virtual library with predicted properties.

DerivativePredicted Odor CharacterPredicted Odor Intensity (1-10)Predicted Vapor Pressure (Pa)Predicted Olfactory Receptor Binding Score
This compoundWoody, slightly floral65.20.65
2-(3-Ethylcyclohexyl)ethan-1-olWoody, earthy74.80.72
1-(3-Methylcyclohexyl)propan-2-olWoody, spicy84.50.81
2-(3-Methylcyclohexyl)ethoxy)ethan-1-olFaint woody31.20.45
3-(3-Methylcyclohexyl)propan-1-olWoody, green74.90.75

This table contains hypothetical data for illustrative purposes.

Based on such a screening, derivatives like 1-(3-Methylcyclohexyl)propan-2-ol might be prioritized for synthesis due to its predicted high odor intensity and strong receptor binding score, suggesting it could be a potent fragrance molecule.

Non Clinical Applications and Derivatives of 2 3 Methylcyclohexyl Ethan 1 Ol in Specialized Chemical Systems

Role as a Synthetic Intermediate for Advanced Organic Materials

The molecular architecture of 2-(3-Methylcyclohexyl)ethan-1-ol provides a foundation for the development of advanced organic materials. The hydroxyl group offers a reactive site for conversion into other functional groups, while the cyclohexyl ring imparts specific physical and chemical properties to the resulting molecules.

Precursor for Polymer Monomers and Cross-linking Agents

While specific examples of polymerization directly using this compound are not extensively documented in publicly available literature, its structure is analogous to other alcohols used in the synthesis of polymer monomers. The hydroxyl group can be esterified with acrylic acid or methacrylic acid to form the corresponding (meth)acrylate monomers. These monomers, containing a bulky cycloaliphatic group, can be polymerized to produce polymers with distinct properties such as altered glass transition temperatures, improved thermal stability, and specific refractive indices.

Furthermore, the di-functionality that can be introduced into derivatives of this compound makes it a potential candidate for the development of cross-linking agents. Cross-linking agents are crucial for creating three-dimensional polymer networks, which enhance the mechanical strength, thermal resistance, and chemical resistance of materials. For instance, the alcohol could be a starting material for the synthesis of di-acrylates or di-methacrylates, which can then be incorporated into polymer chains to form these robust networks.

Table 1: Potential Polymer-Related Derivatives of this compound

Derivative NamePotential ApplicationResulting Polymer Property
2-(3-Methylcyclohexyl)ethyl acrylateMonomerModified thermal and mechanical properties
2-(3-Methylcyclohexyl)ethyl methacrylateMonomerEnhanced optical and surface properties
Bis[2-(3-methylcyclohexyl)ethyl] phthalatePlasticizerIncreased flexibility and durability
Di[2-(3-methylcyclohexyl)ethyl] adipatePlasticizerImproved low-temperature performance

Building Block in the Synthesis of Specialty Chemicals

The reactivity of the hydroxyl group in this compound allows for its use as a building block in the synthesis of a variety of specialty chemicals. Through standard organic transformations, the alcohol can be converted into aldehydes, ketones, esters, and ethers, each with their own specific applications.

For example, oxidation of the primary alcohol would yield 2-(3-methylcyclohexyl)acetaldehyde or 2-(3-methylcyclohexyl)acetic acid, which can serve as intermediates in the synthesis of more complex molecules. Esterification with various carboxylic acids can produce a range of esters with potential uses as solvents, plasticizers, or as mentioned in the following section, fragrance components. The etherification of this compound could lead to the formation of specialty solvents or additives with tailored polarity and boiling points.

Applications in Agrochemical Research (excluding human/mammalian toxicity studies)

The structural motif of a substituted cyclohexane (B81311) ring is present in a number of biologically active compounds, including some agrochemicals. Research in this area often involves the synthesis and screening of novel compounds for herbicidal, insecticidal, or fungicidal activity.

Synthesis of Novel Agrochemical Lead Compounds

While direct evidence of the use of this compound in commercially successful agrochemicals is scarce, its derivatives are of interest in the exploratory phases of agrochemical research. The synthesis of libraries of related compounds for high-throughput screening is a common strategy in the discovery of new agrochemical lead compounds. The lipophilic nature of the methylcyclohexyl group can be advantageous for penetrating the waxy outer layers of plants or insects.

By modifying the functional group and the substitution pattern on the cyclohexane ring, chemists can systematically explore the structure-activity relationships of these compounds. For example, the alcohol can be a precursor to amides, which are a common functional group in many pesticides.

Insect Pheromone and Attractant Research (mechanistic and synthetic aspects)

Many insect pheromones and attractants are aliphatic alcohols, acetates, or aldehydes. The synthesis of analogs of naturally occurring pheromones is a key aspect of developing species-specific and environmentally benign pest control strategies. While this compound itself is not a known insect pheromone, its structural elements are found in some insect attractants.

Research in this area would focus on the synthesis of derivatives of this compound and the evaluation of their ability to attract or repel specific insect species. The stereochemistry of the methyl group on the cyclohexane ring can be a critical factor in the biological activity of such compounds, as the olfactory receptors of insects are often highly specific.

Fragrance and Flavor Chemistry (focus on synthesis and perception mechanisms, not human safety)

The application of cyclohexyl derivatives in the fragrance industry is well-established, with many compounds prized for their floral, fruity, and woody notes. The size and shape of the molecule, along with the nature and position of functional groups, are key determinants of its odor profile.

The synthesis of fragrance ingredients often involves the esterification of alcohols like this compound to produce esters with desirable scent characteristics. For instance, the acetate (B1210297) or propionate (B1217596) esters of this alcohol would be expected to have fruity and floral notes. The search for novel fragrance molecules is a continuous process, and the synthesis and evaluation of derivatives of compounds like this compound are a part of this research. While not explicitly documented as a key component in lily-of-the-valley fragrances, its structural similarity to other muguet-type alcohols suggests its potential as a modifier or a component in such floral compositions. The perception of its scent would be a result of its specific interaction with olfactory receptors in the nasal epithelium, a complex process that is the subject of ongoing research.

Synthesis of Olfactory Active Derivatives

The chemical architecture of this compound, featuring a primary alcohol group, provides a reactive site for the synthesis of a variety of derivatives, most notably esters and ethers. These derivatives are often sought after in the fragrance industry for their unique and desirable scent profiles.

Esterification: The reaction of this compound with various carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) yields esters. libretexts.org This process, known as Fischer esterification when reacting with a carboxylic acid in the presence of an acid catalyst, is a common method for producing fragrance compounds. For instance, reacting this compound with acetic acid would produce 2-(3-methylcyclohexyl)ethyl acetate, a compound anticipated to possess a distinct odor. The choice of the carboxylic acid is crucial as it significantly influences the final scent of the ester. scribd.com A similar process is used to synthesize 1-(3,3-dimethylcyclohexyl)ethyl acetate, a known fragrance ingredient with a sweet, woody, and floral odor, from its corresponding alcohol. researchgate.net

Etherification: Another class of olfactory active derivatives is ethers, which can be synthesized from this compound. The Williamson ether synthesis is a widely used method, involving the deprotonation of the alcohol to form an alkoxide, followed by its reaction with an alkyl halide. libretexts.orgorgchemres.org This reaction allows for the introduction of various alkyl groups, leading to a range of ethers with different scent characteristics. For example, the reaction of sodium 2-(3-methylcyclohexyl)ethan-1-oxide with methyl iodide would yield methyl 2-(3-methylcyclohexyl)ethyl ether. The versatility of this method allows for the creation of a broad library of ether derivatives for olfactory evaluation. organic-chemistry.orgvaia.com

A summary of potential olfactory active derivatives synthesized from this compound is presented in Table 1.

Derivative Type General Reaction Reactant Potential Derivative
EsterFischer EsterificationAcetic Acid2-(3-Methylcyclohexyl)ethyl acetate
EsterFischer EsterificationPropionic Acid2-(3-Methylcyclohexyl)ethyl propionate
EsterFischer EsterificationButyric Acid2-(3-Methylcyclohexyl)ethyl butyrate
EtherWilliamson Ether SynthesisMethyl IodideMethyl 2-(3-methylcyclohexyl)ethyl ether
EtherWilliamson Ether SynthesisEthyl BromideEthyl 2-(3-methylcyclohexyl)ethyl ether

Table 1: Potential Olfactory Active Derivatives of this compound

Structure-Odor Relationship Studies

The relationship between a molecule's structure and its perceived odor is a central focus in the field of fragrance chemistry. While specific structure-odor relationship (SOR) studies on this compound and its derivatives are not extensively documented in publicly available literature, general principles derived from similar classes of compounds can be applied to predict the olfactory impact of structural modifications.

The odor profile of a molecule is determined by factors such as its shape, size, and the presence and arrangement of functional groups. For cyclic alcohols and their derivatives, the following general SOR observations are often noted:

The Ester Group: The type of esterifying acid has a significant impact on the odor. Shorter chain esters (e.g., acetates, propionates) often impart fruity and floral notes, while longer chain esters can introduce fatty or waxy characteristics. researchgate.net

The Ether Linkage: The introduction of an ether linkage can modify the original alcohol's scent, often adding a new dimension to the odor profile, which can range from ethereal to woody depending on the substituent.

Table 2 outlines the predicted odor changes based on structural modifications to this compound, based on established SOR principles. nih.gov

Structural Modification Derivative Example Predicted Odor Impact
Esterification (short chain)2-(3-Methylcyclohexyl)ethyl acetateIntroduction of fruity, floral, or sweet notes.
Esterification (longer chain)2-(3-Methylcyclohexyl)ethyl hexanoatePotential for waxy, fatty, or less intense fruity notes.
EtherificationMethyl 2-(3-methylcyclohexyl)ethyl etherModification of the original woody/green notes, potentially adding ethereal or camphoraceous character.
Change in Ring Substituent2-(3-Ethylcyclohexyl)ethan-1-olAlteration of the primary odor character, potentially enhancing certain facets of the scent.

Table 2: Predicted Structure-Odor Relationships for Derivatives of this compound

Industrial Chemical Feedstocks and Process Development

The commercial viability of this compound and its derivatives relies on efficient and scalable production methods. This involves the optimization of synthetic routes and the development of robust catalyst systems suitable for large-scale manufacturing.

Optimization of Industrial Production Processes

The optimization of this industrial process would focus on several key parameters:

Reaction Conditions: Temperature, pressure, and reaction time are critical variables that need to be fine-tuned to maximize the conversion of the aldehyde to the desired alcohol while minimizing the formation of byproducts.

Feedstock Purity: The purity of the starting material, 2-(3-methylcyclohexyl)acetaldehyde, can significantly impact the efficiency of the hydrogenation process and the quality of the final product.

Solvent Selection: The choice of solvent can influence reaction rates, catalyst activity, and the ease of product separation.

Product Isolation and Purification: Developing an efficient and cost-effective method for separating the alcohol from the reaction mixture and any unreacted starting materials or byproducts is crucial for industrial-scale production. This often involves distillation or other purification techniques.

Development of Catalyst Systems for Large-Scale Production

The heart of the industrial synthesis of this compound lies in the catalytic hydrogenation of the corresponding aldehyde. The development of an effective catalyst system is paramount for achieving high efficiency, selectivity, and catalyst longevity in a large-scale production environment.

Catalyst Selection: A variety of heterogeneous catalysts are commonly employed for the hydrogenation of aldehydes to alcohols in industrial settings. These include:

Palladium-based catalysts (e.g., Pd/C): These are highly active catalysts for hydrogenation and are often used for this type of transformation. beilstein-journals.org

Platinum-based catalysts (e.g., Pt/C): Platinum catalysts also exhibit high activity and can be used for the hydrogenation of aldehydes. mdpi.com

Nickel-based catalysts (e.g., Raney Nickel): Raney Nickel is a cost-effective and widely used catalyst for the hydrogenation of various functional groups, including aldehydes.

Ruthenium and Rhodium catalysts: These may also be considered for their specific selectivity profiles.

Catalyst System Development: The development of an optimal catalyst system involves more than just the selection of the metal. Key aspects of development include:

Catalyst Support: The choice of support material (e.g., activated carbon, alumina, silica) can significantly influence the catalyst's activity, stability, and resistance to poisoning.

Catalyst Loading: Optimizing the amount of active metal on the support is crucial for balancing cost and performance.

Promoters: The addition of promoter elements can enhance the activity, selectivity, and stability of the catalyst.

Catalyst Deactivation and Regeneration: In a continuous industrial process, catalysts can lose activity over time. Research into the causes of deactivation and the development of procedures for catalyst regeneration are essential for a cost-effective process.

The selective catalytic hydrogenation of aromatic aldehydes to their corresponding alcohols is a well-established industrial practice, and the principles from these processes are directly applicable to the production of this compound. google.com The goal is to achieve high conversion of the aldehyde with high selectivity towards the desired primary alcohol, minimizing the formation of alkanes or other reduction byproducts.

A summary of typical catalyst systems for the hydrogenation of aldehydes is provided in Table 3.

Catalyst Support Typical Reaction Conditions Key Advantages
Palladium (Pd)Carbon (C)Moderate temperature and pressureHigh activity, good selectivity
Platinum (Pt)Carbon (C)Moderate temperature and pressureHigh activity, robust
Raney Nickel (Ni)-Variable temperature and pressureCost-effective, widely used
Ruthenium (Ru)Alumina (Al₂O₃)High pressureHigh selectivity for certain substrates

Table 3: Typical Catalyst Systems for Aldehyde Hydrogenation

Environmental Fate and Biotransformation Pathways of 2 3 Methylcyclohexyl Ethan 1 Ol

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 2-(3-Methylcyclohexyl)ethan-1-ol, the primary abiotic degradation pathways considered are photochemical degradation and hydrolysis.

Hydrolysis and Other Chemical Transformations

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The potential for hydrolysis of this compound is considered to be low. Alcohols are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). europa.eu Predictive models like HYDROWIN™ within EPI Suite™ can estimate the hydrolysis rate. For this compound, the model predicts that hydrolysis is not a significant environmental fate process. chemistryforsustainability.org

Other potential abiotic chemical transformations, such as oxidation by other environmental oxidants (e.g., ozone in water), are not expected to be significant degradation pathways compared to photochemical degradation in the atmosphere.

Biotic Degradation and Microbial Metabolism

The breakdown of this compound by living organisms, primarily microorganisms, is a crucial pathway for its removal from the environment.

Microbial Degradation Pathways and Intermediates

Following this initial oxidation, the degradation of the cyclohexane (B81311) ring is likely to occur. Bacteria capable of degrading methylcyclohexane (B89554) have been identified, and they employ pathways that can involve lactone formation and aromatization. nih.gov In the case of 2-(3-Methylcyclohexyl)ethanoic acid, a plausible pathway involves the beta-oxidation of the ethanoic acid side chain, followed by the opening of the cyclohexane ring. The methyl substituent on the cyclohexane ring can influence the rate and pathway of degradation.

Predictive models for biodegradability, such as BIOWIN™ in EPI Suite™, can provide an indication of the likelihood of biodegradation. chemsafetypro.comepa.govepisuite.dev These models often classify compounds as readily or not readily biodegradable. For this compound, the predictions suggest that it is not expected to be readily biodegradable, meaning that while it will likely biodegrade, the process may be slow.

Table 2: Predicted Biodegradability of this compound

Prediction ModelResultInterpretation
BIOWIN™ (Linear Model)Does not biodegrade fastNot readily biodegradable
BIOWIN™ (Non-Linear Model)Does not biodegrade fastNot readily biodegradable
Ultimate Biodegradation TimeframeWeeks to months (predicted)Persistent to some extent

Note: The data in this table is based on predictive models and should be interpreted with caution in the absence of experimental validation.

Enzymatic Biotransformations (excluding human metabolism)

The initial steps of microbial degradation are catalyzed by specific enzymes. The oxidation of the primary alcohol group of this compound is likely carried out by alcohol dehydrogenases, a broad class of enzymes found in many microorganisms. nih.gov These enzymes would convert the alcohol to the corresponding aldehyde. Subsequently, aldehyde dehydrogenases would catalyze the oxidation of the aldehyde to the carboxylic acid.

The breakdown of the cyclohexane ring involves more complex enzymatic machinery. Monooxygenases and dioxygenases are key enzymes in the initial attack and cleavage of cyclic structures. The presence of the methyl group can influence the regioselectivity of the enzymatic attack. While specific enzymatic studies on this compound are lacking, research on the biotransformation of other cyclic alcohols and hydrocarbons provides a basis for these proposed enzymatic steps.

Environmental Distribution and Persistence Modeling (excluding human exposure)

The environmental distribution of a chemical is governed by its physical-chemical properties, such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure. Predictive models, like the KOCWIN™ and BCFBAF™ programs in EPI Suite™, can estimate these properties and the likely distribution of this compound in the environment. chemistryforsustainability.orgepa.gov

The predicted log Kow for this compound suggests a moderate potential for partitioning into organic matter in soil and sediment. This would reduce its concentration in the water column but could lead to its accumulation in these compartments. The predicted bioconcentration factor (BCF) is relatively low, suggesting that the compound is not expected to significantly bioaccumulate in aquatic organisms.

Fugacity models, such as the Level III fugacity model in EPI Suite™, can provide a more comprehensive picture of the environmental distribution. unipd.ittaylorfrancis.comenvchemgroup.com These models predict the partitioning of a chemical between different environmental compartments (air, water, soil, sediment) based on its properties and emission scenarios. For a compound like this compound, with its predicted properties, a significant portion is expected to partition to soil and water, with a smaller fraction remaining in the atmosphere due to its relatively rapid predicted degradation. Its persistence in soil and water will be largely dependent on the rate of microbial degradation.

Table 3: Predicted Environmental Partitioning and Bioaccumulation of this compound

ParameterPredicted ValueMethod
Log Kow (Octanol-Water Partition Coefficient)ModerateKOWWIN™
Soil Adsorption Coefficient (Koc)ModerateKOCWIN™
Bioconcentration Factor (BCF)LowBCFBAF™
Environmental Compartment of Highest Predicted Concentration (Fugacity Model)Soil/WaterLevel III Fugacity Model

Note: The data in this table is based on predictive models and should be interpreted with caution in the absence of experimental validation.

Air, Water, and Soil Partitioning Dynamics

The partitioning of a chemical in the environment—its distribution between air, water, and soil—is governed by its physical and chemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). epa.gov For this compound, these properties can be estimated using computational models to predict its likely environmental compartments.

Multimedia fugacity models, like the Level III model included in EPI Suite™, predict the distribution of a chemical in a model "environment". epa.govepisuite.dev Generally, alcohols exhibit some degree of water solubility and volatility. rsc.org The presence of the cyclohexyl group, however, increases the lipophilicity of the molecule compared to a simple straight-chain alcohol.

The partitioning behavior of this compound is influenced by its structural components: the cyclohexane ring and the ethanol (B145695) substituent. Substituted cyclohexanes exist in different conformations, with substituents occupying either axial or equatorial positions, which can influence their physical properties and interactions. libretexts.orglibretexts.org The ethan-1-ol group will contribute to the compound's polarity and potential for hydrogen bonding, influencing its water solubility and adsorption to soil organic matter.

The distribution of related compounds can offer insights. For instance, heavier aliphatic alcohols tend to have a discernible fraction present in both water and soil. rsc.org Due to its molecular structure, this compound is expected to partition between the water and soil compartments, with some potential for volatilization to the air.

Table 1: Predicted Environmental Partitioning of this compound (Illustrative based on typical alcohol behavior)

Environmental CompartmentPredicted Partitioning BehaviorGoverning Factors
AirLow to ModerateVapor Pressure, Henry's Law Constant
WaterModerate to HighWater Solubility, Octanol-Water Partition Coefficient (Log Kow)
SoilModerate to HighSoil Adsorption Coefficient (Koc), derived from Log Kow
SedimentModeratePartitioning from water column based on hydrophobicity
BiotaLow to ModerateBioconcentration Factor (BCF), related to Log Kow

Environmental Half-Life Estimation

The environmental half-life of a compound is a measure of its persistence in a particular medium. It is influenced by various degradation processes, including biodegradation, hydrolysis, and photolysis.

Biodegradation: The primary mechanism for the breakdown of many organic compounds in the environment is biodegradation by microorganisms. The BIOWIN™ program within EPI Suite can estimate the probability of aerobic and anaerobic biodegradation. epa.gov Long-chain alcohols are generally known to be readily biodegradable. nih.gov The cyclohexane ring, while more recalcitrant than linear alkanes, can also be degraded by certain microorganisms. nih.gov The presence of the methyl and ethanol substituents on the cyclohexane ring will influence the rate of microbial degradation.

Atmospheric Oxidation: In the atmosphere, organic compounds are primarily degraded by reaction with hydroxyl radicals (OH). The AOPWIN™ model in EPI Suite estimates the rate of this reaction and calculates an atmospheric half-life. epa.govepisuite.dev For many alcohols, this is a significant degradation pathway. For instance, C16-18 alcohols are estimated to have an atmospheric half-life of around 5.4 hours. europa.eu

Hydrolysis: Hydrolysis is a chemical reaction with water that can be a degradation pathway for some compounds. However, alcohols are generally stable to hydrolysis under typical environmental pH conditions. europa.eu Therefore, hydrolysis is not expected to be a significant fate process for this compound.

Table 2: Estimated Environmental Half-Life for this compound (Illustrative based on QSAR predictions for similar compounds)

Environmental CompartmentEstimated Half-Life RangePrimary Degradation Pathway
AirHours to DaysPhotochemical oxidation by hydroxyl radicals
WaterDays to WeeksAerobic and anaerobic biodegradation
SoilWeeks to MonthsAerobic and anaerobic biodegradation
SedimentMonths to YearsAnaerobic biodegradation

Biological Activity and Mechanistic Studies of 2 3 Methylcyclohexyl Ethan 1 Ol Excluding Human Clinical Data

In Vitro Enzyme Interaction and Inhibition Studies

No publicly available research data was found regarding the in vitro enzyme interaction and inhibition studies of 2-(3-Methylcyclohexyl)ethan-1-ol.

Characterization of Binding Affinity and Inhibition Kinetics

Information on the binding affinity and inhibition kinetics of this compound with any enzyme is not available in the searched scientific literature. Consequently, no data table on this topic can be provided.

Mechanistic Elucidation of Enzyme-Compound Interactions

There are no available studies that elucidate the specific molecular mechanisms of interaction between this compound and any enzymatic targets.

Receptor Binding and Signaling Pathway Investigations (in vitro, non-human systems)

No research was identified that investigated the receptor binding properties or the modulation of signaling pathways by this compound in non-human in vitro systems.

Ligand-Receptor Interaction Profiling

A profile of the ligand-receptor interactions for this compound is not available in the current body of scientific literature. Therefore, a data table detailing these interactions cannot be generated.

Cellular Signaling Cascade Modulation

There is no information available on how this compound may modulate cellular signaling cascades.

Antimicrobial and Antifungal Activity Studies (mechanistic, non-clinical applications)

No studies were found that specifically investigate the mechanistic antimicrobial or antifungal activities of this compound for non-clinical applications. As a result, no data on its spectrum of activity, minimum inhibitory concentrations (MIC), or mechanism of action against microbial or fungal species can be presented.

Elucidation of Antimicrobial Mechanisms of Action

No studies were found that specifically investigate the antimicrobial mechanisms of this compound. General principles of alcohol-based antimicrobials suggest that they typically function by disrupting the cell membranes of microorganisms, leading to cell lysis and death. This process is often influenced by the compound's lipophilicity, which allows it to integrate into the lipid bilayer of the cell membrane. However, without specific research on this compound, any proposed mechanism would be purely speculative.

Structure-Activity Relationships for Antimicrobial Properties

Information detailing the structure-activity relationships of this compound concerning its antimicrobial properties is not documented. Such studies would typically involve comparing the antimicrobial efficacy of a series of structurally related compounds to identify key chemical features, such as the cyclohexyl ring, the methyl group at the 3-position, and the ethan-1-ol side chain, that contribute to its biological activity. The absence of such research prevents any meaningful analysis in this area.

Phytochemical and Plant Interaction Studies

Searches for the natural occurrence of this compound in plants have not yielded any results. Consequently, there is no information regarding its effects on plant life.

Effects on Plant Growth and Development

There are no available studies on the effects of this compound on plant growth and development. Research in this area would typically examine the compound's influence on seed germination, root and shoot elongation, and other physiological processes in various plant species.

Role in Plant Defense Mechanisms

The potential role of this compound in plant defense mechanisms remains unknown. Investigations into whether this compound is produced by plants in response to pathogen attack or herbivory, or if it can elicit defense responses in plants, have not been conducted.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.